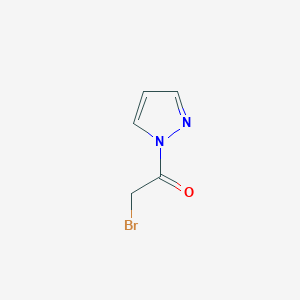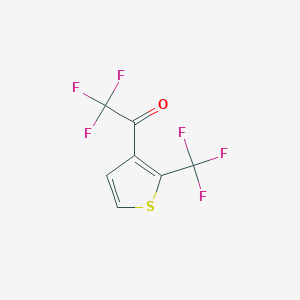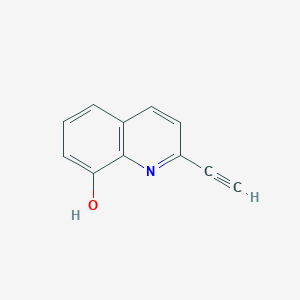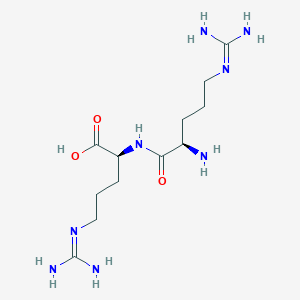
2-Bromo-1-(1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(1H-pyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1H-pyrazol-1-yl)ethanone typically involves the bromination of 1-(1H-pyrazol-1-yl)ethanone. One common method is to react 1-(1H-pyrazol-1-yl)ethanone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(1H-pyrazol-1-yl)ethanone can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 1-(1H-pyrazol-1-yl)ethanone derivative with the amine group replacing the bromine atom.
Applications De Recherche Scientifique
2-Bromo-1-(1H-pyrazol-1-yl)ethanone has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.
Organic synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or modulating receptor activity. The bromine atom can participate in electrophilic interactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone: Similar in structure but with a methyl group at the 4-position of the pyrazole ring.
2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Contains a pyrrole ring instead of a pyrazole ring.
Uniqueness
2-Bromo-1-(1H-pyrazol-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both bromine and pyrazole moieties. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C5H5BrN2O |
|---|---|
Poids moléculaire |
189.01 g/mol |
Nom IUPAC |
2-bromo-1-pyrazol-1-ylethanone |
InChI |
InChI=1S/C5H5BrN2O/c6-4-5(9)8-3-1-2-7-8/h1-3H,4H2 |
Clé InChI |
JKUWCGLXCCBQSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)

![9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-](/img/structure/B13130483.png)


![4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)
![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)


![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)
